[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
The compound [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of glycerophosphocholine, specifically a phosphatidylcholine. It is composed of a glycerol backbone with an oleyl group (18:1(9Z)) and a linoleoyl group (18:2(9Z,12Z)) attached to the first and second carbon atoms, respectively, and a phosphocholine group attached to the third carbon atom. This compound is found in various biological fluids, including human urine and saliva .
Scientific Research Applications
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate: has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Studied for its potential therapeutic effects, including its role in modulating inflammation and its use as a biomarker for certain diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with oleic acid and linoleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step may involve the use of reagents like phosphorus oxychloride or phosphoric acid .
Industrial Production Methods
Industrial production of This compound may involve enzymatic methods, where lipases are used to catalyze the esterification of glycerol with the fatty acids. This method is advantageous due to its specificity and mild reaction conditions. The enzymatic process can be carried out in a solvent-free system or in the presence of organic solvents like hexane .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate: undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleyl and linoleoyl groups can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by enzymes such as phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are often carried out under mild conditions to prevent over-oxidation.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases at physiological pH and temperature.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phosphocholine derivatives.
Mechanism of Action
The mechanism of action of [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also participate in signaling pathways by acting as a substrate for enzymes such as phospholipases, which generate bioactive lipid mediators. These mediators can modulate various cellular processes, including inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other similar compounds such as:
PC(o-180/182(9Z,12Z)): This compound has a stearyl group (18:0) instead of an oleyl group (18:1(9Z)). The presence of a saturated fatty acid affects its physical properties and biological functions.
PC(o-182(9Z,12Z)/182(9Z,12Z)): This compound has two linoleoyl groups (18:2(9Z,12Z)), which makes it more prone to oxidation compared to This compound .
The uniqueness of This compound lies in its specific combination of fatty acids, which imparts distinct physical and biological properties .
Properties
CAS No. |
88542-97-6 |
---|---|
Molecular Formula |
C44H84NO7P |
Molecular Weight |
770.1 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,20-23,43H,6-14,16,18-19,24-42H2,1-5H3/b17-15-,22-20-,23-21-/t43-/m1/s1 |
InChI Key |
MFZLAZYUXHHSIA-HVODBARTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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